molecular formula C6H3BrClN3 B6270699 2-azido-4-bromo-1-chlorobenzene CAS No. 1341365-74-9

2-azido-4-bromo-1-chlorobenzene

Cat. No. B6270699
CAS RN: 1341365-74-9
M. Wt: 232.5
InChI Key:
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Description

2-Azido-4-bromo-1-chlorobenzene is a chemical compound with the formula C6H2BrClN3. It is a colorless solid that is used in a variety of scientific and industrial applications. It is an important intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. The compound has been studied extensively for its use in organic synthesis, and it has been used in a variety of lab experiments.

Scientific Research Applications

2-Azido-4-bromo-1-chlorobenzene has a variety of scientific research applications. It has been used in organic synthesis as a reagent for the formation of carbon-nitrogen bonds. It has also been used in the synthesis of heterocyclic compounds, such as imidazoles, thiazoles, and oxazoles. Additionally, it has been used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Mechanism of Action

2-Azido-4-bromo-1-chlorobenzene is a diazonium salt, which is a type of reactive intermediate that can undergo a variety of reactions. The compound is capable of undergoing nucleophilic substitution reactions, as well as electrophilic substitution reactions. Additionally, it can undergo cycloaddition reactions, as well as redox reactions.
Biochemical and Physiological Effects
2-Azido-4-bromo-1-chlorobenzene has not been studied extensively for its biochemical and physiological effects. However, it is known to be an irritant to the skin and eyes and should be handled with care. Additionally, it should be handled in a well-ventilated area and should not be inhaled.

Advantages and Limitations for Lab Experiments

2-Azido-4-bromo-1-chlorobenzene has several advantages for laboratory experiments. It is relatively stable and can be stored for long periods of time without significant degradation. Additionally, it is relatively easy to synthesize and can be used in a variety of reactions. However, it is also important to note that the compound is an irritant and should be handled with care.

Future Directions

The use of 2-azido-4-bromo-1-chlorobenzene in organic synthesis is still an active area of research. Future research could focus on the development of new synthetic methods that use this compound as a reagent. Additionally, further research could be done on the biochemical and physiological effects of this compound, as well as its potential applications in the pharmaceutical and agrochemical industries. Finally, further research could be done to explore the use of this compound in the synthesis of novel compounds with useful properties.

Synthesis Methods

2-Azido-4-bromo-1-chlorobenzene can be synthesized from the reaction of 1-bromo-4-chlorobenzene with sodium azide in the presence of a base. The reaction produces a diazonium salt, which is then reacted with a nucleophile to form the desired product. The reaction is relatively simple and can be carried out in a laboratory setting.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-azido-4-bromo-1-chlorobenzene involves the conversion of 4-bromo-1-chlorobenzene to 2-azido-4-bromo-1-chlorobenzene through a series of reactions.", "Starting Materials": [ "4-bromo-1-chlorobenzene", "Sodium azide", "Copper(I) bromide", "Copper(II) sulfate", "Sodium chloride", "Water", "Ethanol" ], "Reaction": [ "Step 1: Dissolve 4-bromo-1-chlorobenzene in ethanol and add sodium azide to the solution. Heat the mixture to reflux for several hours to form 2-azido-4-bromo-1-chlorobenzene.", "Step 2: Add copper(I) bromide to the reaction mixture and stir for several hours to catalyze the reaction.", "Step 3: Filter the mixture to remove any solid impurities and wash the solid with water.", "Step 4: Add copper(II) sulfate to the filtrate and stir for several hours to remove any remaining impurities.", "Step 5: Add sodium chloride to the mixture and extract the product with ethyl acetate.", "Step 6: Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent to obtain 2-azido-4-bromo-1-chlorobenzene as a solid." ] }

CAS RN

1341365-74-9

Molecular Formula

C6H3BrClN3

Molecular Weight

232.5

Purity

95

Origin of Product

United States

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